molecular formula C11H5F9O2 B13039848 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid CAS No. 73790-12-2

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid

Cat. No.: B13039848
CAS No.: 73790-12-2
M. Wt: 340.14 g/mol
InChI Key: ZJWHGZRLAFJLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(perfluoropropan-2-yl)phenyl)acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is unique due to the presence of the perfluoropropan-2-yl group, which imparts distinct chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds.

Properties

CAS No.

73790-12-2

Molecular Formula

C11H5F9O2

Molecular Weight

340.14 g/mol

IUPAC Name

2,2-difluoro-2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C11H5F9O2/c12-8(13,7(21)22)5-1-3-6(4-2-5)9(14,10(15,16)17)11(18,19)20/h1-4H,(H,21,22)

InChI Key

ZJWHGZRLAFJLQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.